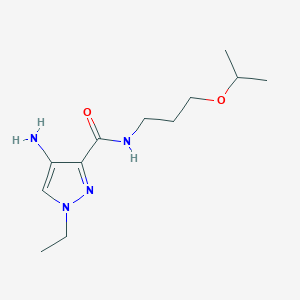
2-(2,6-Dimethoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethoxyphenyl)acetic acid is a chemical compound that is structurally related to phenoxyacetic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their reactions are discussed, which can provide insights into the behavior and characteristics of 2-(2,6-Dimethoxyphenyl)acetic acid.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions in the presence of acetic acid. For example, the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline involves a condensation reaction between 1,2-phenylenediamine and 2-chloro-3',4'-dimethoxybenzil in boiling acetic acid . This suggests that acetic acid can act as a solvent and possibly a catalyst in the synthesis of similar dimethoxyphenyl compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction. For instance, the crystal structure of (2-formyl-6-methoxyphenoxy)acetic acid forms centrosymmetric hydrogen-bonded cyclic dimers, which are non-planar . Similarly, (2-methylphenoxy)acetic acid also exhibits dimeric hydrogen bonding in its crystal structure . These findings indicate that 2-(2,6-Dimethoxyphenyl)acetic acid may also form specific hydrogen-bonded structures, influencing its physical properties and reactivity.
Chemical Reactions Analysis
The chlorination of related phenolic compounds in acetic acid has been studied, showing the formation of various chlorination products and modifications of the methyl groups on the phenols . This indicates that the methoxy groups in 2-(2,6-Dimethoxyphenyl)acetic acid could influence its reactivity in similar chlorination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(2,6-Dimethoxyphenyl)acetic acid can be inferred from the behavior of their analogs. For example, the catalysis of the decomposition of 2,2-dimethoxypropane by acetic acid suggests that acetic acid derivatives may have catalytic properties under certain conditions . Additionally, the crystal structures of related compounds provide information on their potential intermolecular interactions, which can affect their melting points, solubility, and other physical properties .
Aplicaciones Científicas De Investigación
1. Specific Scientific Field: Crystallography 2-(2,6-Dimethoxyphenyl)acetic acid (DMPAA) has been used in the field of crystallography .
3. Methods of Application or Experimental Procedures The crystal structure of DMPAA was elucidated using X-ray crystallographic techniques. The refinement of all the structural parameters was done using the full-matrix least-squares method .
4. Results or Outcomes The crystal structure of DMPAA was found to be in the triclinic crystal system having space group P-1 and lattice dimensions = 7.66(4) Å, b = 8.16(4) Å, c = 8.65(3) Å, V = 503(4) A3 and Z = 2 . The crystal structure has been reinforced by hydrogen bond interactions . The HOMO-LUMO frontier molecular orbitals have been examined (Egap = 5.87 eV) .
Safety And Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2-(2,6-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-5-9(14-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBYQIUBLBNTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethoxyphenyl)acetic acid | |
CAS RN |
15561-50-9 |
Source


|
| Record name | 2-(2,6-dimethoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methoxyethan-1-one](/img/structure/B2529289.png)




![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)



![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)